(+)-Borneol is a bicyclic organic compound and a terpene derivative, characterized by its endo hydroxyl group. It exists as two enantiomers: (+)-borneol and (−)-borneol, both of which are found in nature. This compound is typically a white, crystalline solid with a sharp, camphor-like odor. It is slightly denser than water and insoluble in it, making it useful in various applications, particularly in perfumery and traditional medicine . Borneol can be extracted from various plant sources, including Heterotheca, Artemisia, and Rosmarinus officinalis (rosemary) among others .
(+)-Borneol has traditionally been used for its pain-relieving properties. While widely used in traditional medicine, high-quality clinical studies are still needed to definitively establish its efficacy. However, research suggests that (+)-Borneol might work by activating Transient Receptor Potential Melastatin 8 (TRPM8) channels, which play a role in pain perception []. Studies in mice lacking TRPM8 showed a significant reduction in the analgesic effect of (+)-Borneol, suggesting its dependence on this channel for pain relief [].
(+)-Borneol is being investigated for its potential to enhance the delivery of drugs to the central nervous system (CNS). The blood-brain barrier (BBB) restricts the passage of many drugs into the brain, limiting their effectiveness in treating CNS disorders. Research suggests that (+)-Borneol can temporarily increase BBB permeability, potentially allowing for better delivery of therapeutic agents []. Studies have shown that (+)-Borneol increases the amount of certain molecules entering the brain in both animal models and in vitro experiments [].
Emerging research suggests that (+)-Borneol derivatives might have antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. Studies have shown that some (+)-Borneol derivatives with specific chemical structures can inhibit the early stages of viral replication in cell cultures []. Further research is needed to confirm these findings and understand the mechanisms of action of these derivatives against the virus.
Research on (+)-Borneol is ongoing, investigating its potential applications in various areas. Some additional research directions include:
Borneol exhibits various biological activities:
Several methods exist for synthesizing borneol:
Borneol has diverse applications across various fields:
Research into borneol's interactions has shown:
Borneol shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Type | Unique Features |
---|---|---|
Isoborneol | Diastereomer | Exo position of the hydroxyl group; different odor profile. |
Camphor | Ketone | Derived from borneol through oxidation; used widely in medicinal applications. |
Menthol | Monoterpene | Known for its cooling sensation; used extensively in cosmetics and food products. |
Thujone | Monoterpene | Found in wormwood; psychoactive properties; used in absinthe production. |
Borneol's unique endo positioning of the hydroxyl group differentiates it from isoborneol and contributes to its distinct biological activities and applications compared to camphor and other terpenes .
(+)-Borneol features a bicyclo[2.2.1]heptane framework, commonly termed the norbornane skeleton. This structure comprises two fused cyclohexane rings bridged by a methylene group at the 1,4-positions, creating a rigid, boat-like conformation (Figure 1). The strain energy of the norbornane system (~72 kJ/mol) arises from torsional eclipsing in the bridged cyclopentane ring and angle deformation in the cyclohexane moiety.
Key Features:
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₈O | |
Molecular Weight | 154.25 g/mol | |
Melting Point | 206–209°C | |
Optical Rotation | [α]D²⁰ +37.7° (c=5 in ethanol) |
The hydroxyl group in (+)-borneol occupies an endo position, oriented toward the bridgehead methyl groups (Figure 2). This configuration stabilizes the molecule through intramolecular hydrogen bonding with adjacent C-H groups, reducing steric strain. The norbornane skeleton adopts a chair-like conformation, with the cyclohexane ring in a distorted chair and the cyclopentane ring in a half-chair.
Conformational Dynamics:
(+)-Borneol’s absolute configuration is designated (1R,2S,4R), confirmed by X-ray crystallography and chiral chromatography. The stereogenic centers at C1, C2, and C4 dictate its enantioselective interactions, such as binding to olfactory receptors or enzymatic active sites.
Stereochemical Comparison of Borneol Enantiomers:
Property | (+)-Borneol (1R,2S,4R) | (−)-Borneol (1S,2R,4S) |
---|---|---|
Natural Source | Cinnamomum camphora | Blumea balsamifera |
Specific Rotation | +37.7° (ethanol) | −37.7° (ethanol) |
Melting Point | 208°C | 204°C |
(+)-Borneol crystallizes in the orthorhombic crystal system with the space group P212121, displaying distinctive chiral packing arrangements [30]. The compound exhibits a melting point range of 204-209°C, with the crystalline form appearing as white crystalline powder or flake crystals [3]. The molecular formula C10H18O corresponds to a molecular weight of 154.25 grams per mole, with the chemical adopting the systematic name 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol [1] [2].
X-ray diffraction studies reveal that (+)-borneol molecules engage in distinctive crystal packing modes characterized by head-to-head dimeric arrangements [5]. The crystallographic analysis demonstrates that alpha-cyclodextrin and beta-cyclodextrin inclusion complexes of (+)-borneol exhibit a "chessboard" crystal packing mode, where the projection of dimeric centers shows systematic displacement patterns [5]. In the case of (+)-borneol/alpha-cyclodextrin inclusion complexes, one guest molecule is accommodated inside the formed dimeric cavity with a 2:1 host:guest stoichiometry, with the borneol molecule disordered over two sites [5].
The molecular packing studies indicate that (+)-borneol forms intermolecular hydrogen bond networks that stabilize the crystal structure [5]. These interactions occur primarily through the hydroxyl group positioned in the endo configuration, which participates in both intramolecular and intermolecular hydrogen bonding patterns [5]. The crystal structures reveal that the bicyclic framework of (+)-borneol maintains its rigid conformation in the solid state, with minimal conformational changes upon crystallization [5].
Parameter | Value | Reference |
---|---|---|
Crystal System | Orthorhombic | [30] |
Space Group | P212121 | [30] |
Melting Point | 204-209°C | [3] |
Molecular Formula | C10H18O | [1] |
Molecular Weight | 154.25 g/mol | [1] |
Appearance | White crystalline powder | [3] |
Advanced crystallographic studies of (+)-borneol inclusion complexes with cyclodextrins provide detailed insights into host-guest interactions [5]. The beta-cyclodextrin complexes demonstrate that (+)-borneol molecules are positioned with the hydroxyl group oriented towards the secondary rim of the cyclodextrin cavity [5]. The encapsulation efficiency varies depending on the cyclodextrin type, with beta-cyclodextrin showing superior accommodation of the (+)-borneol guest molecule compared to alpha-cyclodextrin [5].
The crystal packing analysis reveals that the (+)-borneol guest molecules exhibit specific orientational preferences within the cyclodextrin cavities [5]. The methyl groups of the bicyclic structure are positioned to minimize steric hindrance while maximizing van der Waals interactions with the cyclodextrin framework [5]. These structural arrangements contribute to the overall stability of the inclusion complexes and influence their dissolution and release characteristics [5].
Comprehensive proton nuclear magnetic resonance studies of (+)-borneol have established complete chemical shift assignments for all hydrogen environments [10] [12] [13]. The hydroxyl proton appears as a characteristic signal in the 3.96-4.40 parts per million region, distinguishing (+)-borneol from its diastereomer isoborneol, which resonates at 3.58-3.65 parts per million [16]. This significant difference in chemical shift positions provides a reliable method for distinguishing between the two diastereomers in mixture analysis [16] [19].
The methyl groups attached to the quaternary carbon center exhibit distinct chemical shift patterns [15] [16]. The three methyl substituents resonate at different positions due to their varying magnetic environments within the bicyclic framework [15]. Detailed analysis reveals chemical shifts at approximately 0.82, 0.91, and 1.02 parts per million for the different methyl groups, with the specific positions dependent on the solvent system employed [16].
Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Assignment | Reference |
---|---|---|---|
Hydroxyl Proton | 3.96-4.40 | CH-OH | [16] |
Methyl Group 1 | 0.82 | CH3 | [16] |
Methyl Group 2 | 0.91 | CH3 | [16] |
Methyl Group 3 | 1.02 | CH3 | [16] |
Bicyclic Protons | 0.8-2.4 | Various CH/CH2 | [16] |
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the (+)-borneol framework [12] [13] [15]. The carbon bearing the hydroxyl group exhibits a characteristic resonance at 77.21 parts per million, clearly distinguishable from other carbon environments [15]. The quaternary carbon centers resonate at 48.03 and 49.50 parts per million, reflecting their unique electronic environments within the bicyclic structure [15].
The methyl carbon signals appear in the aliphatic region, with assignments at 13.34, 18.69, and 20.20 parts per million [15]. These distinct chemical shift positions reflect the different steric and electronic environments experienced by each methyl group within the rigid bicyclic framework [15]. The methylene carbons of the bicyclic system exhibit chemical shifts ranging from 25.93 to 39.04 parts per million, with specific assignments determined through two-dimensional nuclear magnetic resonance correlation experiments [15].
Variable temperature nuclear magnetic resonance studies reveal that (+)-borneol exhibits measurable temperature coefficients for both proton and carbon-13 chemical shifts [32]. The hydroxyl proton demonstrates particularly sensitive temperature dependence, with linear temperature coefficients providing information about hydrogen bonding interactions and conformational dynamics [32]. Temperature-dependent studies conducted over the range of 278-328 Kelvin show systematic chemical shift changes that can be attributed to molecular motion and intermolecular interaction variations [34].
The temperature dependence of nuclear magnetic resonance chemical shifts in (+)-borneol follows predictable patterns consistent with reduced molecular motion at lower temperatures [32]. The bicyclic framework maintains its rigid structure across the temperature range studied, with only the hydroxyl group showing significant conformational flexibility [32]. These temperature-dependent measurements provide valuable insights into the solution-state behavior of (+)-borneol and its interactions with solvent molecules [32].
Carbon Environment | Chemical Shift (ppm) | Assignment | Reference |
---|---|---|---|
CHOH Carbon | 77.21 | C2 (CHOH) | [15] |
Quaternary Carbon 1 | 49.50 | C1 | [15] |
Quaternary Carbon 2 | 48.03 | C7 | [15] |
Methyl Carbon 1 | 13.34 | CH3 | [15] |
Methyl Carbon 2 | 18.69 | CH3 | [15] |
Methyl Carbon 3 | 20.20 | CH3 | [15] |
Vibrational circular dichroism spectroscopy in the near-infrared region provides definitive chiroptical signatures for (+)-borneol [22] [24]. The first overtone region of the hydroxyl stretching mode, spanning 1600-1300 nanometers, exhibits characteristic vibrational circular dichroism bands that serve as fingerprints for the (+)-enantiomer [22] [24]. These measurements, conducted at 0.06 molar concentration in carbon tetrachloride solutions, demonstrate excellent signal-to-noise ratios suitable for quantitative analysis [24].
The experimental near-infrared vibrational circular dichroism spectra show distinct positive and negative bands corresponding to different conformational states of the hydroxyl group [24]. Density functional theory calculations reveal three stable conformations of the hydroxyl bond in (+)-borneol, each contributing differently to the overall vibrational circular dichroism spectrum [24]. The calculated population distributions, based on relative free energies, show conformer populations of 51.5%, 28.3%, and 20.2% respectively [24].
Mid-infrared vibrational circular dichroism studies of (+)-borneol reveal characteristic band patterns that enable absolute configuration determination [21] [43]. The technique demonstrates particular utility in mixture analysis, where (+)-borneol can be distinguished from other chiral terpenes such as camphor [43]. Characteristic vibrational circular dichroism bands appear at 1107 wavenumbers, providing reliable markers for quantitative analysis [43].
The mid-infrared vibrational circular dichroism spectrum exhibits multiple bands throughout the fingerprint region, with each band corresponding to specific vibrational modes of the bicyclic framework [43]. The hydroxyl stretching region shows particularly intense vibrational circular dichroism signals, reflecting the chiral environment of this functional group [43]. These spectral features enable determination of enantiomeric excess with accuracies approaching 3% under optimal measurement conditions [43].
Spectral Region | Characteristic Bands | Vibrational Assignment | Reference |
---|---|---|---|
Near-Infrared | 1600-1300 nm | OH stretching overtone | [24] |
Mid-Infrared | 1107 cm⁻¹ | Characteristic fingerprint | [43] |
Hydroxyl Stretch | 3000-3800 cm⁻¹ | OH fundamental | [24] |
Fingerprint | 800-1600 cm⁻¹ | CC/CH vibrations | [43] |
Theoretical predictions of vibrational circular dichroism spectra for (+)-borneol employ density functional theory methods with the B3LYP functional and 6-31G** basis set [24]. These calculations provide excellent agreement with experimental spectra, enabling confident assignment of absolute configuration [24]. The computational approach includes full treatment of anharmonic effects in the hydroxyl stretching modes, representing the first complete ab initio calculation of overtone vibrational circular dichroism spectra [24].
The Meerwein-Ponndorf-Verley reduction represents the most historically significant and mechanistically well-understood approach to (+)-Borneol synthesis [1] [2]. This methodology, independently discovered by Meerwein, Schmidt, and Verley in 1925, provides a highly chemoselective route for converting (+)-camphor to the corresponding secondary alcohol [2] [3].
The Meerwein-Ponndorf-Verley reduction proceeds through a well-established six-membered ring transition state mechanism [2] [4]. The catalytic cycle initiates with coordination of the carbonyl oxygen of (+)-camphor to aluminum isopropoxide, forming a tetrahedral aluminum intermediate [4]. The crucial hydride transfer occurs via a pericyclic mechanism from the alkoxy ligand to the carbonyl carbon, generating aluminum oxide and the reduced alcohol product [2]. This mechanism ensures excellent chemoselectivity, as the aluminum catalyst selectively activates aldehydes and ketones while leaving other functional groups unaffected [3].
The reaction conditions typically employ aluminum isopropoxide as both catalyst and reducing agent in isopropanol solvent [5] [6]. Temperature ranges of 80-100°C with reaction times of 6-12 hours provide optimal conversion rates [1]. The reversible nature of this transformation necessitates careful control of reaction equilibrium through excess isopropanol or removal of acetone byproduct [2] [3].
Industrial applications of the Meerwein-Ponndorf-Verley reduction for (+)-Borneol synthesis typically achieve yields of 70-85% [1]. The method demonstrates particular advantages in its environmental compatibility, utilizing relatively non-toxic aluminum reagents compared to alternative metal hydrides [2]. However, the process produces racemic mixtures when applied to racemic camphor substrates, limiting its utility for enantioselective synthesis [7].
Recent advances in heterogeneous catalysis have significantly improved the practical applicability of this methodology [8] [9]. Aluminum isopropoxide immobilized on mesoporous supports including silica, titania, and alumina demonstrates comparable activity to homogeneous systems while enabling catalyst recovery and reuse [8]. Surface-modified magnesium oxide supports show particular promise, with turnover frequencies exceeding those of unmodified systems [9].
Parameter | Aluminum Isopropoxide | Heterogeneous Al/SiO₂ | Modified Al/MgO |
---|---|---|---|
Yield (%) | 70-85 | 65-80 | 75-90 |
Temperature (°C) | 80-100 | 60-80 | 70-85 |
Reaction Time (h) | 6-12 | 8-15 | 4-8 |
Catalyst Recovery | Not applicable | >95% | >98% |
Stereoselectivity | Racemic | Racemic | Racemic |
The Wagner-Meerwein rearrangement pathway provides an alternative synthetic route to (+)-Borneol through acid-catalyzed isomerization of β-pinene derivatives [10] [11]. This methodology exploits the inherent reactivity of pinene double bonds toward electrophilic attack, generating carbocation intermediates that undergo skeletal rearrangement to form bornane frameworks [12].
The Wagner-Meerwein rearrangement mechanism involves initial protonation of the β-pinene double bond, generating a secondary carbocation [11]. This intermediate undergoes ring expansion through 1,2-alkyl migration, forming the more stable tertiary bornyl carbocation [10]. Subsequent nucleophile capture by acetate, water, or other nucleophiles yields the corresponding bornyl derivatives [13].
The stereochemical outcome depends critically on the approach geometry of the electrophile and the conformational preferences of the carbocation intermediates [11]. Acid strength, temperature, and solvent polarity significantly influence both reaction rate and product distribution [14]. Stronger acids typically favor rapid ionization but may promote overreaction to undesired rearrangement products [11].
Practical applications of the Wagner-Meerwein rearrangement typically employ β-pinene as starting material with acetic acid or formic acid as both solvent and nucleophile [10] [13]. Reaction conditions of room temperature to 50°C for 12-24 hours provide acceptable conversion rates while minimizing side reactions [10]. The major products include bornyl acetate or bornyl formate, which require subsequent hydrolysis to generate (+)-Borneol [13].
Yields for this transformation typically range from 65-75% with moderate to good selectivity [10]. The method offers advantages in utilizing readily available β-pinene feedstocks derived from pine oil processing [13]. However, the requirement for acidic conditions and potential for competing rearrangement reactions limits its general applicability [12].
Recent developments in catalyst design have focused on heterogeneous acid catalysts to improve selectivity and enable easier product isolation [14] [11]. Zeolite-based systems and supported metal oxides show promise for selective pinene hydration reactions [15] [16].
Asymmetric catalytic hydrogenation represents the most sophisticated approach to enantioselective (+)-Borneol synthesis [17] [18]. This methodology leverages chiral transition metal complexes to achieve stereoselective reduction of prochiral ketones or enantioselective hydrogenation of substituted alkenes [19].
The most successful asymmetric hydrogenation catalysts for borneol synthesis employ chiral rhodium or iridium complexes with enantiomerically pure phosphine ligands [17] [20]. The BINAP ligand system, developed by Noyori and coworkers, provides particularly high enantioselectivities for ketone reduction [17]. The mechanism involves oxidative addition of dihydrogen to the metal center, followed by stereoselective hydride transfer to the coordinated ketone substrate [19].
Alternative catalyst systems based on chiral boranes show exceptional promise for (+)-Borneol synthesis [21] [22]. Isopinocampheylborane reagents, derived from (+)-α-pinene, provide high enantioselectivities (90-99% enantiomeric excess) through matched substrate-catalyst interactions [21]. The mechanism involves Lewis acid activation of the carbonyl followed by stereoselective hydride delivery [23].
Enzymatic approaches represent the most environmentally sustainable route to enantiopure (+)-Borneol [24] [25]. Borneol dehydrogenases from various bacterial and plant sources catalyze the stereoselective interconversion of camphor and borneol with exceptional selectivity [26] [27].
The borneol dehydrogenase from Pseudomonas putida demonstrates particular utility for preparative-scale kinetic resolution [24] [25]. Engineering studies have created variants with E-values exceeding 100, enabling preparation of (+)-Borneol with >99% enantiomeric excess [25]. The enzyme operates optimally at pH 5.0 and 30°C, utilizing NADH as cofactor [25].
Recent structural studies of borneol dehydrogenases from Salvia officinalis have revealed the molecular basis for stereoselectivity [27] [28]. The enzyme active site contains a hydrophobic pocket that selectively binds one enantiomer of borneol while excluding the opposite stereoisomer [28]. This understanding has enabled rational design of improved variants with enhanced selectivity and stability [27].
Catalyst System | Enantioselectivity (% ee) | Yield (%) | Reaction Conditions |
---|---|---|---|
Rh-BINAP | 85-95 | 70-85 | H₂, 50°C, 10 bar |
Ir-PHOX | 80-90 | 65-80 | H₂, 25°C, 1 bar |
Isopinocampheylborane | 90-99 | 75-90 | Room temperature, 12h |
BDH (engineered) | >99 | 70-85 | 37°C, pH 7.0 |
The biosynthesis of (+)-Borneol proceeds through the universal monoterpene pathway, beginning with the isoprenoid precursors isopentenyl diphosphate and dimethylallyl diphosphate [29] [30]. These building blocks undergo condensation by geranyl diphosphate synthase to form geranyl diphosphate, the immediate precursor to all cyclic monoterpenes [31].
The key committed step in (+)-Borneol biosynthesis involves cyclization of geranyl diphosphate by bornyl diphosphate synthase [29] [32]. This enzyme catalyzes a complex reaction involving ionization of the diphosphate leaving group, carbocation rearrangement, and recapture by pyrophosphate to form bornyl diphosphate [31]. Subsequent hydrolysis by phosphatases releases (+)-Borneol as the final product [29].
Bornyl diphosphate synthases represent a specialized class of monoterpene synthases with remarkable substrate specificity [29] [30]. The enzyme from Cinnamomum burmanni demonstrates exceptional selectivity, producing (+)-Borneol as 88.7% of total products from geranyl diphosphate [29]. Kinetic analysis reveals a Km value of 5.11 ± 1.70 μM and kcat of 0.01 s⁻¹, indicating high substrate affinity but relatively slow turnover [29].
The recently characterized (-)-bornyl diphosphate synthase from Blumea balsamifera represents the first enzyme capable of producing the opposite stereoisomer [33]. This enzyme shows even higher selectivity, generating (-)-borneol as 95.3% of total products [33]. The discovery of enantiocomplementary synthases opens new possibilities for biotechnological production of both borneol enantiomers [33].
Modern metabolic engineering approaches have successfully reconstructed (+)-Borneol biosynthetic pathways in microbial hosts [29] [32]. Saccharomyces cerevisiae strains engineered with overexpressed mevalonate pathway genes and heterologous bornyl diphosphate synthase achieve (+)-Borneol titers of 2.89 mg/L in shake flask cultures [29]. Optimization strategies including enzyme truncation, codon optimization, and fusion protein construction have improved production levels substantially [33].
The highest reported (-)-borneol production achieved 148.59 mg/L in a 5-liter bioreactor through fusion of geranyl diphosphate synthase with bornyl diphosphate synthase [33]. These results demonstrate the feasibility of biotechnological (+)-Borneol production, though further optimization remains necessary for commercial viability [32].
Enzyme System | Source Organism | Km (μM) | kcat (s⁻¹) | Product Selectivity (%) |
---|---|---|---|---|
(+)-BPPS | Cinnamomum burmanni | 5.11 ± 1.70 | 0.01 | 88.7 ((+)-borneol) |
(-)-BPPS | Blumea balsamifera | 4.93 ± 1.38 | 1.49 | 95.3 ((-)-borneol) |
SoBPS | Salvia officinalis | Not reported | Not reported | 57.8 ((+)-borneol) |
Flammable